N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H34N4O3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 510.26309096 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS001758825, also known as F6548-1204 or N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a compound that has been identified as a muscarinic receptor 4 (M4) antagonist . The muscarinic receptor 4 is a G protein-coupled receptor that plays a crucial role in various neurological functions.
Mode of Action
As an antagonist of the M4 receptor, this compound works by binding to the receptor and blocking its activation . This prevents the downstream effects that would normally occur when the M4 receptor is activated, thereby modulating the neurological functions associated with this receptor.
Biochemical Pathways
The M4 receptor is part of the muscarinic acetylcholine receptor family, which plays a key role in the cholinergic system . This system is involved in a wide range of neurological functions, including memory, learning, and motor control. By blocking the M4 receptor, AKOS001758825 can influence these functions .
Result of Action
The exact molecular and cellular effects of AKOS001758825’s action depend on the specific context in which the M4 receptor is being blocked. Given the receptor’s role in the cholinergic system, the compound’s action could potentially influence a variety of neurological functions .
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3/c36-29(32-16-20-34-17-13-25(14-18-34)21-24-9-5-2-6-10-24)26-11-12-27-28(22-26)33-31(38)35(30(27)37)19-15-23-7-3-1-4-8-23/h1-12,22,25H,13-21H2,(H,32,36)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLKWEWWXCYTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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